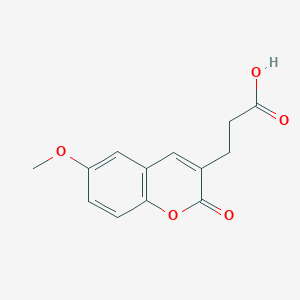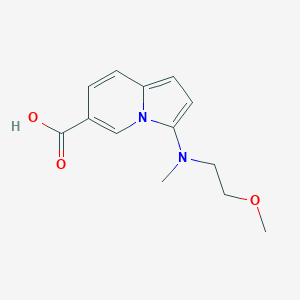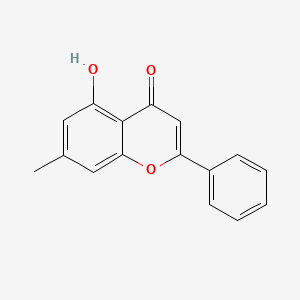
5-Amino-2,3-dichloronaphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Amino-2,3-dichloronaphtalène-1,4-diol est un composé chimique de formule moléculaire C10H7Cl2NO2. Il s'agit d'un dérivé du naphtalène, caractérisé par la présence de groupes amino et hydroxyle, ainsi que d'atomes de chlore.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Amino-2,3-dichloronaphtalène-1,4-diol implique généralement la réaction de la 2,3-dichloronaphtalène-1,4-dione avec une source d'amine appropriée. Une méthode courante est l'addition de Michael de la 2,3-dichloronaphtalène-1,4-dione avec l'acide 3,5-diaminobenzoïque . La réaction est effectuée dans des conditions contrôlées pour garantir la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. Le choix des solvants, des catalyseurs et des températures de réaction sont des facteurs critiques dans le processus de synthèse industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Amino-2,3-dichloronaphtalène-1,4-diol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés de l'hydroquinone.
Substitution : Les atomes de chlore du composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinone, tandis que la réduction peut produire des dérivés de l'hydroquinone.
Applications de recherche scientifique
Le 5-Amino-2,3-dichloronaphtalène-1,4-diol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique dans le traitement de diverses maladies.
Industrie : Le composé est utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 5-Amino-2,3-dichloronaphtalène-1,4-diol implique son interaction avec des cibles moléculaires et des voies spécifiques. Les propriétés redox du composé lui permettent de participer à des réactions de transfert d'électrons, qui peuvent influencer les processus cellulaires. Il peut également interagir avec les enzymes et les protéines, affectant ainsi leur activité et leur fonction.
Applications De Recherche Scientifique
5-Amino-2,3-dichloronaphthalene-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2,3-dichloronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s redox properties allow it to participate in electron transfer reactions, which can influence cellular processes. It may also interact with enzymes and proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Composés similaires
2,3-Dichloronaphtalène-1,4-dione : Un précurseur dans la synthèse du 5-Amino-2,3-dichloronaphtalène-1,4-diol.
5-Amino-2,3-dihydrophthalazine-1,4-dione :
Unicité
Le 5-Amino-2,3-dichloronaphtalène-1,4-diol est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C10H7Cl2NO2 |
|---|---|
Poids moléculaire |
244.07 g/mol |
Nom IUPAC |
5-amino-2,3-dichloronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13/h1-3,14-15H,13H2 |
Clé InChI |
HABUYZVSAVMFBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=C(C(=C2O)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)



![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)

![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)


![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)



